molecular formula C26H28ClN5O6 B1202796 Domperidone (monomaleate)

Domperidone (monomaleate)

Cat. No. B1202796
M. Wt: 542 g/mol
InChI Key: OAUUYDZHCOULIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.

Scientific Research Applications

Pharmacology and Clinical Applications

  • Gastroenterology : Domperidone is effectively used for the treatment of conditions like gastroparesis and chronic nausea and vomiting. It offers a significant safety profile for long-term oral administration at recommended doses. It's widely used in many countries and is available in the United States for these indications through an investigational new drug application (Reddymasu, Soykan, & McCallum, 2007).

Veterinary Applications

  • Canine Visceral Leishmaniasis Treatment : Domperidone has been evaluated for its effectiveness in treating dogs naturally infected by Leishmania infantum. The study indicated that domperidone was effective in controlling and reducing clinical signs and antibody titers in these animals (Gómez-Ochoa et al., 2009).

Transdermal Delivery Development

  • Transdermal Patches : There has been research on developing transdermal delivery systems for domperidone. These systems aimed to deliver domperidone through the skin, offering an alternative to oral administration. Studies showed satisfactory physicochemical and mechanical characteristics in the developed transdermal therapeutic systems (Madishetti et al., 2010).

Gastroparesis and Dyspepsia Treatment

  • Chronic Dyspepsia and Antiemetic Applications : Domperidone has been reviewed for its effectiveness in alleviating symptoms of chronic postprandial dyspepsia, nausea, and vomiting due to various causes. It has shown superior efficacy compared to other treatments like metoclopramide in some studies (Brogden et al., 1982).

Diabetic Gastroparesis

  • Treatment Efficacy in Diabetic Gastroparesis : Domperidone has been used for treating diabetic gastroparesis for several decades. A systematic review of various trials indicated significant efficacy of domperidone in symptom improvement, enhancing gastric emptying, and reducing hospital admissions for this condition (Sugumar, Singh, & Pasricha, 2008).

Metabolism and Pharmacokinetics Studies

  • Metabolism Characterization : Research has been conducted to develop an HPLC assay for determining domperidone and its metabolites. This assay is essential for identifying major drug-drug interactions and understanding domperidone's metabolism (Michaud, Simard, & Turgeon, 2007).

Electroporation and Iontophoresis Studies

  • Enhanced Transdermal Delivery : Investigations have explored whether the transdermal delivery of domperidone can be enhanced using techniques like iontophoresis and electroporation. These methods significantly increased domperidone's permeation through the skin (Jadoul & Préat, 1997).

Breast Milk Composition

  • Effect on Breast Milk : A study assessed domperidone's impact on breast milk composition. It found that while domperidone increases breast milk volume, it does not substantially alter its nutrient composition (Campbell-Yeo et al., 2010).

Gastrointestinal Symptom Improvement in Parkinson's Disease

  • Parkinson's Disease Treatment : Domperidone has shown efficacy in reducing gastrointestinal symptoms and accelerating gastric emptying in Parkinson's disease patients undergoing levodopa therapy (Soykan et al., 1997).

Hormonal Effects

  • Prolactin and Thyrotropin Release : Domperidone can induce a significant increase in serum prolactin and a smaller increase in thyrotropin in both normal and hypothyroid subjects, as it is an extracerebral dopamine receptor antagonist (Delitala, Devilla, & Lotti, 1980).

properties

IUPAC Name

but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Domperidone (monomaleate)

CAS RN

99497-03-7
Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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